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Compound of Interest

Compound Name:
1-(Chloromethyl)-2,3-

dimethylbenzene

Cat. No.: B077728 Get Quote

An In-depth Technical Guide to 1-(Chloromethyl)-2,3-dimethylbenzene

Introduction
1-(Chloromethyl)-2,3-dimethylbenzene, also commonly known as 2,3-dimethylbenzyl

chloride, is a substituted aromatic hydrocarbon of significant interest in synthetic organic

chemistry. As a member of the benzyl halide family, its chemical behavior is dominated by the

reactive chloromethyl group attached to the o-xylene backbone. This reactivity makes it a

versatile intermediate and building block for the synthesis of more complex molecules, finding

applications in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] For

researchers and drug development professionals, a thorough understanding of this

compound's properties is essential for its effective and safe utilization in synthetic strategies,

enabling the precise introduction of the 2,3-dimethylbenzyl moiety to modulate a target

molecule's steric, electronic, and pharmacokinetic properties.

This guide provides a comprehensive technical overview of 1-(Chloromethyl)-2,3-
dimethylbenzene, consolidating its physical, chemical, and spectroscopic data. It further

details its core reactivity, a representative synthetic protocol, and critical safety guidelines,

grounded in established chemical principles to support advanced research and development.

Chemical Identity and Structural Characteristics
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The foundational step in utilizing any chemical reagent is confirming its identity. 1-
(Chloromethyl)-2,3-dimethylbenzene is unambiguously defined by its molecular structure and

associated identifiers.

Caption: Molecular Structure of 1-(Chloromethyl)-2,3-dimethylbenzene.

Table 1: Core Chemical Identifiers

Identifier Value Source

IUPAC Name
1-(chloromethyl)-2,3-
dimethylbenzene

[3]

Synonyms 2,3-Dimethylbenzyl chloride [3]

CAS Number

50449-64-4 (Note: PubChem

lists multiple CAS numbers,

including 13651-55-3)

[3]

Molecular Formula C₉H₁₁Cl [3]

Molecular Weight 154.63 g/mol [3]

Canonical SMILES CC1=C(C(=CC=C1)CCl)C [3]

| InChIKey | CHMJJIHXWABUHA-UHFFFAOYSA-N |[3] |

Physical and Spectroscopic Properties
The physical state and spectroscopic signature of a compound are critical for practical

handling, reaction monitoring, and quality control.

Physical Properties
These properties dictate the conditions required for storage, handling, and reaction setup.

Table 2: Physical Characteristics
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Property Value Source(s)

Appearance
Clear, colorless to light
yellow liquid

[4]

Boiling Point 70°C at 5 mmHg [5]

Melting Point 33-35°C [5]

Density 1.033 g/cm³ (Predicted) [5]

| Solubility | Insoluble in water; miscible with alcohol, ether, and other organic solvents. |[6][7] |

Spectroscopic Profile: The Chemical Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure.

While specific spectra are proprietary, the expected features can be expertly predicted based

on the structure.

Table 3: Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

Aromatic Protons (3H): Complex multiplet
signals expected in the ~7.0-7.3 ppm
region. The substitution pattern breaks
simple symmetry, leading to distinct
signals for each aromatic proton. Benzylic

Protons (-CH₂Cl, 2H): A sharp singlet
around ~4.5-4.7 ppm. The chemical shift
is downfield due to the electronegative
chlorine atom. Methyl Protons (-CH₃, 6H):

Two distinct singlets, each integrating to
3H, expected around ~2.2-2.4 ppm. Their
chemical environments are non-
equivalent.

¹³C NMR

Aromatic Carbons: Six distinct signals in the

~125-140 ppm range, confirming the lack of

symmetry in the benzene ring.[8] Benzylic

Carbon (-CH₂Cl): A signal around ~45-50 ppm.

Methyl Carbons (-CH₃): Two distinct signals in

the aliphatic region, ~15-20 ppm.

Infrared (IR)

C-H (Aromatic): Stretching vibrations just above

3000 cm⁻¹ (~3030-3080 cm⁻¹).[9] C-H (Alkyl):

Stretching vibrations just below 3000 cm⁻¹

(~2850-2975 cm⁻¹).[9] C=C (Aromatic):

Characteristic ring stretching peaks around

1600 cm⁻¹ and 1500 cm⁻¹.[9] C-Cl Stretch: A

signal in the fingerprint region, typically between

600-800 cm⁻¹.

| Mass Spec. (MS) | Molecular Ion (M⁺): A peak at m/z 154.[3] The key diagnostic feature is the

M+2 isotope peak at m/z 156, with an intensity approximately one-third that of the M⁺ peak,

which is characteristic of a molecule containing a single chlorine atom. Primary Fragment: Loss

of a chlorine radical (•Cl) to form the stable 2,3-dimethylbenzyl carbocation at m/z 119. |
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Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(Chloromethyl)-2,3-dimethylbenzene stems from the high reactivity

of the benzylic chloride. This position is activated towards nucleophilic substitution because the

transition state and any carbocation intermediate are stabilized by resonance with the adjacent

aromatic ring.

Core Reactivity: Nucleophilic Substitution
The primary reaction pathway involves the displacement of the chloride ion by a wide range of

nucleophiles. This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending

on the nucleophile, solvent, and reaction conditions. This versatility allows for the facile

formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

1-(Chloromethyl)-2,3-dimethylbenzene

Benzylic Carbocation
(Resonance Stabilized)

 Sₙ1 path 
(loss of Cl⁻)

Alkylated Products

 Sₙ2 path 
(direct attack by Nu⁻)

⁻CN (Cyanide)

 C-C bond

R-O⁻ (Alkoxide)

 C-O bond

R₂N-H (Amine)

 C-N bond

Mg (Grignard formation)

 C-Mg bond

Click to download full resolution via product page

Caption: Core reactivity pathways for 1-(Chloromethyl)-2,3-dimethylbenzene.

Applications in Drug Development
In medicinal chemistry, the 2,3-dimethylbenzyl group can be introduced to a lead compound to

probe structure-activity relationships (SAR). The steric bulk of the two adjacent methyl groups

can enforce specific conformations, improve binding selectivity, or block sites of metabolic
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degradation, thereby enhancing the compound's pharmacokinetic profile. Its use as a chemical

intermediate is widespread in the synthesis of various industrial chemicals, including pesticides

and dyes.[1][2]

Representative Synthesis Protocol
While various methods exist, a common and reliable laboratory-scale synthesis involves the

chlorination of the corresponding alcohol, 2,3-dimethylbenzyl alcohol, using thionyl chloride

(SOCl₂). This method is generally high-yielding and the byproducts (SO₂ and HCl) are

gaseous, simplifying purification.[10]

Protocol: Synthesis from (2,3-Dimethylphenyl)methanol

Expertise & Rationale: This protocol employs thionyl chloride, a highly effective chlorinating

agent for benzylic alcohols. A small amount of a tertiary amine base like pyridine is often

used to catalyze the reaction and neutralize the HCl byproduct, preventing potential side

reactions. The workup is designed to systematically remove unreacted reagents and

byproducts.

Step 1: Reaction Setup

Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping

funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (containing

NaOH solution to neutralize HCl and SO₂ gases).

Under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,3-

dimethylphenyl)methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane

or toluene).

Cool the solution to 0°C in an ice bath.

Step 2: Reagent Addition

Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise to the stirred solution via the dropping

funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.
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Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic

reaction and prevent the formation of undesired byproducts.

Step 3: Reaction and Monitoring

After the addition is complete, allow the mixture to warm to room temperature and stir for

2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

alcohol spot has been completely consumed.

Step 4: Workup and Isolation

Carefully and slowly pour the reaction mixture over crushed ice to quench the excess

thionyl chloride.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃)

solution (to remove residual acid), and finally with brine.

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and

remove the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

The resulting crude oil is typically purified by vacuum distillation to yield 1-
(Chloromethyl)-2,3-dimethylbenzene as a clear liquid.

Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 1-(Chloromethyl)-2,3-
dimethylbenzene is a hazardous substance requiring strict handling protocols.

GHS Hazard Classification
This compound is classified with significant hazards that necessitate careful handling.

H302: Harmful if swallowed[3]
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H314: Causes severe skin burns and eye damage[3]

H335: May cause respiratory irritation[3]

Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle this chemical within a certified chemical fume hood to

prevent inhalation of vapors.[11] Ensure an eyewash station and safety shower are

immediately accessible.[12]

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat,

and closed-toe shoes.[12]

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded,

use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[12]

First Aid Measures
If Inhaled: Immediately remove the person to fresh air and keep them comfortable for

breathing. Call a POISON CENTER or doctor immediately.

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or

shower for at least 15 minutes. Call a POISON CENTER or doctor immediately.[13]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor

immediately.[13]

Storage and Disposal
Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open

flames.[11] Keep the container tightly closed and store locked up in a corrosion-resistant
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container.

Disposal: Dispose of contents and container in accordance with all local, regional, and

national regulations. Do not allow it to enter the environment.[12]

Conclusion
1-(Chloromethyl)-2,3-dimethylbenzene is a valuable yet hazardous chemical intermediate. Its

utility is centered on the reactive benzylic chloride, which serves as a handle for introducing the

2,3-dimethylbenzyl group into a variety of molecular scaffolds. A comprehensive understanding

of its physical properties, spectroscopic characteristics, and reactivity profile, combined with a

strict adherence to safety protocols, is paramount for its successful application in the

demanding fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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